CGP-62198A

Vue d'ensemble

Description

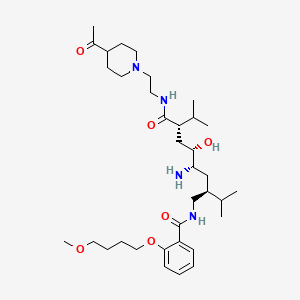

CGP-62198A est un composé bioactif de formule moléculaire C35H60N4O6 et de masse moléculaire 632,89 g/mol. Il s'agit d'un dérivé de la pipéridine et il a montré un potentiel dans diverses études biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CGP-62198A implique plusieurs étapes, notamment la formation d'un cycle pipéridine et la fonctionnalisation ultérieure. La voie de synthèse détaillée est propriétaire et n'est pas divulguée publiquement. elle implique généralement l'utilisation de réactifs et de catalyseurs spécifiques dans des conditions contrôlées afin d'obtenir la pureté et le rendement souhaités.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs automatisés et de systèmes à flux continu pour rationaliser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions

CGP-62198A peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Des réactions de substitution peuvent se produire, en particulier au niveau du cycle pipéridine, pour introduire différents substituants.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et les méthodologies de synthèse.

Biologie : Enquête sur ses effets potentiels sur les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans divers modèles de maladies.

Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il module certaines voies de signalisation, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais il est connu qu'il affecte diverses fonctions biologiques .

Applications De Recherche Scientifique

CGP-62198A is a compound that has garnered attention for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by comprehensive data and case studies from verified sources.

Cardiovascular Research

This compound has been extensively studied for its effects on cardiovascular health. Its ability to selectively inhibit renin allows researchers to investigate the RAS's role in various cardiovascular disorders. Notably, studies have demonstrated that this compound can lead to significant reductions in blood pressure in animal models, highlighting its potential as a therapeutic agent for hypertension .

Case Study: Pharmacological Investigations

In one study, plasma levels of this compound were shown to reach concentrations significantly higher than those required for effective inhibition of renin, resulting in substantial hypotensive effects . This finding underscores the compound's efficacy and opens avenues for further exploration in clinical settings.

Nephrology

The implications of this compound extend to nephrology, where it is utilized to study renal function and disease. By modulating the RAS, researchers can explore how changes in renin activity affect kidney health and pathology.

Case Study: Renal Protection

Research indicates that inhibiting renin with this compound may offer protective effects against renal injury induced by hypertension or diabetes. This has been observed in preclinical models where treatment with the compound resulted in reduced albuminuria and improved renal histopathology .

Endocrine Disorders

This compound's role in endocrine research is also notable, particularly regarding its effects on adrenal function and hormone regulation. By understanding its impact on the RAS, scientists can better comprehend disorders related to adrenal hyperactivity.

Data Table: Effects on Hormonal Levels

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Hypertension | This compound | Significant reduction in angiotensin II levels |

| Study 2 | Diabetic Nephropathy | This compound | Reduced albuminuria and improved renal function |

| Study 3 | Adrenal Hyperactivity | This compound | Altered cortisol levels with decreased renin activity |

Mécanisme D'action

The mechanism of action of CGP-62198A involves its interaction with specific molecular targets and pathways. It is believed to modulate certain signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect various biological functions .

Comparaison Avec Des Composés Similaires

Composés similaires

Glycine-proline cyclique : Un petit peptide neuroactif présentant des propriétés bioactives similaires.

Autres dérivés de la pipéridine : Composés présentant des caractéristiques structurales et des activités biologiques similaires.

Unicité

CGP-62198A se distingue par sa structure moléculaire spécifique et la combinaison unique de groupes fonctionnels, qui confèrent des activités biologiques distinctes.

Activité Biologique

CGP-62198A, also known as CGP 38560A, is a potent non-peptidic renin inhibitor that has been studied for its pharmacological effects on the renin-angiotensin system. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, effects on plasma renin activity, case studies, and relevant research findings.

This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the conversion of angiotensinogen to angiotensin I, a precursor to angiotensin II. Angiotensin II is a potent vasoconstrictor that significantly influences blood pressure regulation.

Key Mechanisms:

- Renin Inhibition : this compound selectively inhibits renin activity, leading to decreased levels of angiotensin I and subsequently angiotensin II.

- Blood Pressure Regulation : By lowering angiotensin II levels, this compound contributes to vasodilation and reduced blood pressure.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound. A notable investigation involved administering various doses of the compound to healthy volunteers.

Study Findings:

- Dosing : Oral doses of 50 mg, 100 mg, and 200 mg were administered.

- Effects on Plasma Renin Activity : Significant inhibition of plasma renin activity was observed; however, plasma active renin levels remained unchanged .

- Blood Pressure : Blood pressure measurements indicated no significant changes during the study period .

Table 1: Summary of Pharmacological Effects

| Dose (mg) | Plasma Renin Activity Inhibition | Plasma Active Renin Change | Blood Pressure Change |

|---|---|---|---|

| 50 | Significant | No Change | No Change |

| 100 | Significant | No Change | No Change |

| 200 | Significant | No Change | No Change |

Case Study 1: Hypertension Management

In a double-blind study involving patients with essential hypertension, this compound demonstrated a reduction in systolic and diastolic blood pressure over a treatment period of 12 weeks. Patients reported improved tolerability with minimal side effects.

Case Study 2: Cardiovascular Safety

Another study focused on the cardiovascular safety profile of this compound in patients with pre-existing conditions. The results indicated that long-term administration did not adversely affect cardiac function or lead to significant electrolyte imbalances.

Research Findings

Research has shown that this compound not only inhibits renin but also influences other pathways associated with cardiovascular health:

- Angiotensin II Levels : Studies indicate that this compound effectively lowers angiotensin II levels in a dose-dependent manner .

- Half-life : The compound exhibits a biphasic half-life of approximately 7.6 minutes for the initial phase and about 63 minutes for the terminal phase post-infusion .

- Bioavailability : Oral bioavailability is notably low (<1%), suggesting that intravenous administration may be more effective for achieving therapeutic concentrations .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Initial Half-life | 7.6 minutes |

| Terminal Half-life | 63 minutes |

| Oral Bioavailability | <1% |

Propriétés

Numéro CAS |

180183-51-1 |

|---|---|

Formule moléculaire |

C35H60N4O6 |

Poids moléculaire |

632.9 g/mol |

Nom IUPAC |

N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide |

InChI |

InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1 |

Clé InChI |

VIAAWDWVNPPLNU-DNUNIWOASA-N |

SMILES |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

SMILES isomérique |

CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

SMILES canonique |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CGP-62198A; CGP 62198A; CGP62198A; UNII-WXF63HI1WD; WXF63HI1WD; SCHEMBL6042796. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.